molecular formula C21H14S3 B12541475 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 670222-46-5

2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B12541475
CAS No.: 670222-46-5
M. Wt: 362.5 g/mol
InChI Key: SFUURANKYLCYRL-UHFFFAOYSA-N
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Description

Molecular Topology and Connectivity Patterns

The molecular structure of 2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene (C₂₁H₁₄S₃, molecular weight 362.531 g/mol) consists of a central thiophene ring substituted at the 2- and 5-positions with ethynyl-linked aromatic groups. The 2-position features a 4-methylphenyl group connected via an ethynyl spacer, while the 5-position hosts a bithiophene moiety through a direct thiophene-thiophene linkage. This topology creates a cruciform geometry, where the central thiophene acts as a nodal point for orthogonal π-conjugated systems.

Key structural parameters include:

Property Value
Molecular Formula C₂₁H₁₄S₃
Exact Mass 362.02600 g/mol
Topological Polar SA 84.72 Ų
Conjugated π-System 14 π-electrons

The ethynyl groups (C≡C) between the central thiophene and substituents introduce linear connectivity, enforcing coplanarity between the central ring and peripheral aromatic systems. X-ray crystallography of analogous compounds reveals bond lengths of 1.43–1.45 Å for inter-ring C–C bonds and 1.19–1.21 Å for ethynyl triple bonds, consistent with sp²-sp hybridization.

Properties

CAS No.

670222-46-5

Molecular Formula

C21H14S3

Molecular Weight

362.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C21H14S3/c1-15-4-6-16(7-5-15)8-9-17-10-11-20(23-17)21-13-12-19(24-21)18-3-2-14-22-18/h2-7,10-14H,1H3

InChI Key

SFUURANKYLCYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Core Structural Analysis

The target compound features a central thiophene ring substituted at positions 2 and 5:

  • Position 2 : Ethynyl group linked to a 4-methylphenyl moiety.
  • Position 5 : A terthiophene system (5-thiophen-2-ylthiophen-2-yl).

This structure necessitates precise regioselectivity and compatibility between coupling reactions.

Synthetic Strategies

Stepwise Construction of the Terthiophene Core

The terthiophene unit (5-thiophen-2-ylthiophen-2-yl) is synthesized via Stille or Suzuki couplings , as these methods are well-established for thiophene oligomerization.

Method A: Stille Coupling

Reagents :

  • Starting material : 2,5-Dibromothiophene.
  • Coupling partner : Tributyl(2-thienyl)tin or thiophene boronic acid.
  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Procedure :

  • Cross-coupling : 2,5-Dibromothiophene reacts with tributyl(2-thienyl)tin in the presence of Pd catalyst under inert conditions (e.g., toluene, 100°C).
  • Yield : ~75–90% for terthiophene formation.

Challenges :

  • Organotin reagents are toxic, necessitating careful handling.
Method B: Suzuki Coupling

Reagents :

  • Starting material : 2,5-Dibromothiophene.
  • Coupling partner : Thiophene boronic acid.
  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ as base.

Procedure :

  • Cross-coupling : 2,5-Dibromothiophene and thiophene boronic acid undergo Pd-catalyzed coupling in a solvent like THF or dioxane.
  • Yield : ~50–90%, depending on steric and electronic factors.

Advantages :

  • Boronic acids are less toxic than organotin reagents.

Introduction of the Ethynyl Group

The 4-methylphenyl ethynyl group is introduced via Sonogashira coupling , a reaction optimized for terminal alkynes and aryl halides.

Method C: Sonogashira Coupling

Reagents :

  • Starting material : 5-Bromo-thiophene derivative (from terthiophene synthesis).
  • Coupling partner : 4-Methylphenylacetylene.
  • Catalyst : Pd(PPh₃)₂Cl₂/CuI, with Et₃N as base.

Procedure :

  • Coupling : The brominated thiophene reacts with 4-methylphenylacetylene under Pd/Cu catalysis in a polar aprotic solvent (e.g., DMF or ionic liquids).
  • Yield : ~70–85% under optimized conditions.

Key Parameters :

Parameter Optimal Conditions Effect on Yield/Selectivity
Catalyst Pd(PPh₃)₂Cl₂ (1–2 mol%) Higher catalyst load improves conversion
Base Et₃N or K₂CO₃ K₂CO₃ enhances selectivity for alkyne
Solvent Propylene carbonate High boiling point for elevated temperatures
Temperature 80–100°C Higher temps improve reaction rate

Alternative Routes

One-Pot Terthiophene Synthesis

A Yamamoto coupling approach can directly form the terthiophene core from brominated precursors, though this is less common for trimeric systems.

Functionalization of Preformed Terthiophene

The terthiophene core can be brominated at position 5 and subjected to Sonogashira coupling with 4-methylphenylacetylene. This avoids regioselectivity challenges in multi-step syntheses.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) followed by recrystallization.
  • Characterization :
    • ¹H/¹³C NMR : Confirm aromatic protons and ethynyl signals.
    • HRMS : Validate molecular weight (C₂₁H₁₄S₃, m/z 362.5).
    • UV-Vis : Absorption maxima correlate with conjugation length.

Challenges and Optimizations

  • Regioselectivity : Stille/Suzuki couplings must ensure exclusive bonding at the 2- and 5-positions of the central thiophene.
  • Catalyst Efficiency : Low-palladium loading (0.1–1 mol%) is critical for cost-effective large-scale synthesis.
  • Solvent Selection : Ionic liquids or propylene carbonate improve reaction efficiency and reduce environmental impact.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Stille Coupling High regioselectivity Toxic organotin reagents 75–90%
Suzuki Coupling Environmentally friendly Lower yields for electron-deficient systems 50–85%
Sonogashira Mild conditions, high functional group tolerance Requires pure terminal alkynes 70–85%

Case Study: Synthesis of Analogues

For structurally related compounds (e.g., 2-thiophen-2-yl-5-substituted thiophenes), Stille-Sonogashira relay strategies are employed:

  • Step 1 : Stille coupling to form the terthiophene core.
  • Step 2 : Sonogashira coupling to install the ethynyl group.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Anticancer Activity

Thiophene derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that compounds with thiophene structures exhibit cytotoxic effects against several cancer cell lines, including:

  • Cervical cancer
  • Gastric cancer
  • Colorectal cancer
  • Lung cancer
  • Breast carcinoma

In vitro studies have shown that these compounds can inhibit tumor growth effectively, making them candidates for further development in cancer therapy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies show that thiophene derivatives can inhibit the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .

Antioxidant Activity

Research highlights the antioxidant properties of thiophene-based compounds. These compounds can scavenge free radicals, thereby preventing oxidative stress-related damage in biological systems. This property is crucial for developing therapies aimed at diseases linked to oxidative stress .

Solar Cell Applications

Thiophene derivatives are also explored for their applications in organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a candidate for use in solar cell technology, potentially improving the efficiency of energy conversion .

Data Tables

Application AreaDescriptionReference
Anticancer ActivityInhibitory effects on multiple human tumor cell lines
Antimicrobial PropertiesEffective against various bacterial and fungal strains
Antioxidant ActivityScavenging free radicals; potential for oxidative stress therapies
Solar Cell ApplicationsRole in enhancing charge transport in organic photovoltaics

Case Studies

  • Cytotoxic Evaluation
    A study conducted on a series of thiophene derivatives, including the target compound, revealed significant cytotoxicity against several cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer drugs .
  • Antimicrobial Testing
    Another investigation assessed the antimicrobial efficacy of thiophene derivatives against clinical isolates of bacteria and fungi. The findings confirmed that these compounds exhibited potent activity, supporting their use as potential therapeutic agents .
  • Photovoltaic Performance
    In research focused on organic solar cells, thiophene-based materials were synthesized and tested for their photovoltaic properties. The results showed promising efficiencies, indicating that the compound could contribute to advancements in renewable energy technologies .

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, such as its role in organic electronics or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares the target compound with structurally related thiophene derivatives:

Compound Name Molecular Formula Key Substituents Applications/Properties Evidence ID
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene C₂₁H₁₄S₃ Ethynyl (4-methylphenyl), bisthiophene Optoelectronics (theoretical)
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene C₁₈H₁₃FIS₂ Fluorophenyl, iodomethylbenzyl Pharmaceutical intermediate (canagliflozin)
2,2'-Bithiophene,5-methyl-5'-phenyl- C₁₅H₁₂S₂ Methyl, phenyl Organic semiconductors
2-thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene C₁₈H₁₄S₄ Ethyl-linked bisthiophene Conductive polymers (hypothesized)
N-({5-[(4-Methylphenyl)ethynyl]-2-thienyl}sulfonyl)-D-tryptophan C₂₄H₂₀N₂O₄S₂ Ethynyl (4-methylphenyl), sulfonamide Biochemical research (enzyme inhibition)

Key Observations:

Pharmacological Relevance : Compounds like 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene () are intermediates in antidiabetic drugs (e.g., canagliflozin), whereas the target compound lacks direct pharmaceutical data but shares synthetic versatility for functionalization .

Synthetic Complexity : The target compound’s ethynyl and bisthiophene substituents require multi-step coupling reactions, similar to ’s palladium-mediated synthesis, whereas simpler derivatives (e.g., 5-methyl-5'-phenylbithiophene) are easier to synthesize .

Functional Group Impact

  • Ethynyl vs. Ethyl Linkers : Ethynyl groups (C≡C) provide rigidity and extended conjugation, critical for optoelectronic performance, whereas ethyl linkers (C-C) reduce conjugation and flexibility .
  • Thiophene vs. Benzene Rings : Thiophene-based compounds (e.g., ) exhibit lower bandgaps than benzene derivatives, favoring light absorption in visible spectra .

Pharmacological Activity

This suggests that functionalizing the target compound with amine or thiadiazole groups could yield bioactive candidates .

Biological Activity

The compound 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H16S3\text{C}_{18}\text{H}_{16}\text{S}_3

This structure comprises multiple thiophene rings and an ethynyl group, which are known to influence its biological properties.

Biological Activity Overview

Thiophene derivatives, including the compound , have been associated with various biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The presence of the thiophene moiety is particularly significant in enhancing these activities.

1. Anti-inflammatory Activity

Thiophene derivatives have demonstrated promising anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For instance, a related thiophene compound showed an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme .

Table 1: Anti-inflammatory Activity of Thiophene Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACOX6.0
Compound BLOX6.6
Compound CCOX/LOX29.2

2. Anticancer Activity

Studies have reported that thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, a study highlighted the ability of certain thiophene-based compounds to modulate gene expression related to cancer progression . The compound's structural features, such as the presence of methyl and methoxy groups, contribute to its efficacy.

3. Antimicrobial Activity

Some thiophene derivatives have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

The biological activity of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is believed to involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Gene Modulation: The compound may alter the expression of genes associated with inflammation and cancer progression.
  • Membrane Disruption: Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.

Case Studies

Several studies highlight the biological activity of thiophene derivatives:

  • In Vivo Studies: A study involving a thiophene derivative demonstrated significant reduction in inflammation in animal models at doses as low as 20 mg/kg .
  • In Vitro Assays: In vitro assays showed that related compounds could effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential therapeutic applications .
  • Clinical Relevance: The pharmacological profiles of thiophene derivatives suggest potential for development into therapeutic agents for conditions like arthritis and cancer.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Sonogashira coupling for the ethynyl linkage and Suzuki-Miyaura cross-coupling for thiophene-thiophene bonding. Key steps include:

  • Using Pd(PPh₃)₄/CuI catalysts for alkyne-aryl coupling (common in polycyclic thiophene synthesis).
  • Optimizing solvent systems (e.g., THF/toluene mixtures) and temperature (80–110°C) to enhance yield and reduce side reactions like homocoupling .
  • Monitoring progress via TLC and HPLC-MS to isolate intermediates.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and planarity of the conjugated system. SHELX software is widely used for structure refinement .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl protons at ~2.35 ppm, ethynyl carbons at ~75–90 ppm).
  • FT-IR for ethynyl C≡C stretches (~2100 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates:

  • HOMO/LUMO energies to estimate band gaps (relevant for optoelectronic applications).
  • Electrostatic potential maps to identify reactive sites .
  • Validation against experimental UV-Vis spectra (e.g., λ_max in chloroform) ensures accuracy .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodology :

  • Step 1 : Re-examine solvent effects in DFT calculations (e.g., using PCM models for solvation) .
  • Step 2 : Assess possible tautomeric forms or conformational isomers (e.g., rotational barriers in ethynyl groups).
  • Step 3 : Cross-validate with alternative methods like time-dependent DFT (TD-DFT) for excited-state properties .
    • Example: A mismatch in NMR chemical shifts may arise from π-stacking interactions not modeled in gas-phase DFT.

Q. What strategies are effective in designing derivatives with enhanced charge-transport properties?

  • Methodology :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, improving n-type semiconductor behavior .
  • Conjugation extension : Replace terminal thiophenes with selenophenes to reduce band gaps .
  • Crystallography-guided design : Analyze packing motifs (e.g., herringbone vs. π-stacked) via SCXRD to predict mobility .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodology :

  • Catalyst optimization : Screen Pd nanoparticles or ligand-free systems to reduce metal contamination .
  • Flow chemistry : Continuous synthesis minimizes side reactions and improves heat management.
  • Purification : Use gradient flash chromatography or recrystallization in hexane/ethyl acetate mixtures .

Q. What experimental and theoretical approaches are used to analyze intermolecular interactions in the solid state?

  • Methodology :

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., C–H···π, π-π interactions) from SCXRD data .
  • DFT-D3 dispersion corrections : Models van der Waals forces in crystal packing predictions .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with intermolecular bond strength .

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